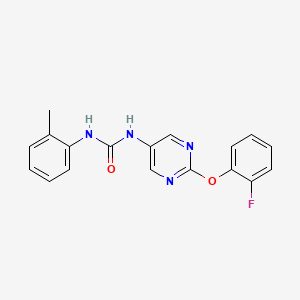

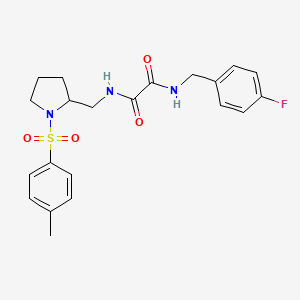

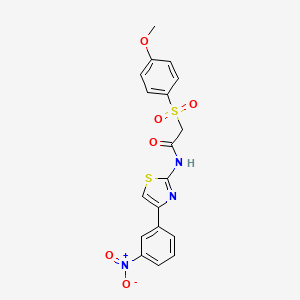

1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization of Urea Derivatives

Urea, thiourea, and 1,2,4-oxadiazole compounds, including derivatives like 1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea, are of significant interest due to their diverse biological activities. These compounds have shown anti-inflammatory, antiviral, analgesic, fungicidal, herbicidal, diuretic, antihelminthic, antitumor, and antimicrobial activities. Recent research has focused on synthesizing new biologically active compounds containing both 1,2,4- oxadiazole and urea/thiourea moieties. These compounds have been synthesized and characterized using various techniques like FTIR, NMR, and elemental analysis (Ölmez & Waseer, 2020).

Antimicrobial and Antituberculosis Activity

Some derivatives of 1,3,4-oxadiazoles, including those similar to the compound , have been evaluated for their antimicrobial activity against various pathogens such as Escherichia coli and Bacillus cirroflagellosus. Additionally, certain compounds have shown notable antituberculosis activity against Mycobacterium tuberculosis H37Rv strain (Laddi & Desai, 2016).

Apoptosis Induction and Anticancer Potential

Research has identified certain 1,2,4-oxadiazole derivatives as novel apoptosis inducers through cell-based high-throughput screening assays. These compounds have shown activity against several cancer cell lines, including breast and colorectal cancer. One such compound, identified through this research, showed promising in vivo activity in a tumor model and targeted TIP47, an IGF II receptor binding protein (Zhang et al., 2005).

Synthesis under Microwave Irradiation

A convenient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, which can be related to the synthesis of 1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea, has been developed using microwave irradiation. This method provides a more efficient approach compared to conventional heating (Li & Chen, 2008).

Chiral Selector in Chromatography

Compounds similar to 1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea have been studied as chromatographic chiral selectors. For instance, the structure of a terguride derivative was determined to understand the chiral recognition mechanism when used as the stationary phase in liquid chromatography for separating racemic mixtures (Bachechi et al., 1998).

Propriétés

IUPAC Name |

1-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c1-3-7-14-12(18)15-13-17-16-11(19-13)9-5-4-6-10(8-9)20-2/h3-6,8H,1,7H2,2H3,(H2,14,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSZQBJMJMNBHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide](/img/structure/B2558118.png)

![N-[(4-methylphenyl)methyl]-4-(thiophene-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2558127.png)

methanone](/img/structure/B2558129.png)

![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2558137.png)